molecular formula C19H21N3O2 B8261627 neoechinulin A

neoechinulin A

Cat. No.: B8261627
M. Wt: 323.4 g/mol
InChI Key: MYRPIYZIAHOECW-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

neoechinulin A is a complex organic compound with a unique structure that includes an indole moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neoechinulin A typically involves multi-step organic reactions. One common approach is to start with the indole derivative and the piperazine-2,5-dione precursor. The key steps include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Alkylation: The indole derivative is then alkylated with 2-methylbut-3-en-2-yl bromide in the presence of a base such as potassium carbonate.

    Condensation: The alkylated indole is condensed with piperazine-2,5-dione under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

neoechinulin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in the presence of a catalyst like iron.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of saturated compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, neoechinulin A serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

In the material science industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of neoechinulin A involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • neoechinulin A
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the indole moiety and the piperazine ring, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it a valuable molecule for various applications.

Properties

IUPAC Name

(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRPIYZIAHOECW-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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